molecular formula C11H19NO3 B1486547 1-(Oxane-4-carbonyl)piperidin-4-ol CAS No. 1135038-08-2

1-(Oxane-4-carbonyl)piperidin-4-ol

Cat. No.: B1486547
CAS No.: 1135038-08-2
M. Wt: 213.27 g/mol
InChI Key: WHVLBTSGCGSHDI-UHFFFAOYSA-N
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Description

1-(Oxane-4-carbonyl)piperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a hydroxyl group and an oxane (tetrahydropyran) carbonyl moiety.

Properties

CAS No.

1135038-08-2

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

(4-hydroxypiperidin-1-yl)-(oxan-4-yl)methanone

InChI

InChI=1S/C11H19NO3/c13-10-1-5-12(6-2-10)11(14)9-3-7-15-8-4-9/h9-10,13H,1-8H2

InChI Key

WHVLBTSGCGSHDI-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)C(=O)C2CCOCC2

Canonical SMILES

C1CN(CCC1O)C(=O)C2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidin-4-ol Derivatives with Aryl/Alkyl Substituents

  • 1-(4-Octylphenethyl)piperidin-4-ol (RB-005) :

    • Structure : A phenethyl group with a long alkyl chain (octyl) attached to the piperidine nitrogen.
    • Activity : Selective inhibitor of sphingosine kinase 1 (SK1) with 15-fold selectivity over SK2. The hydrophobic octylphenyl group enhances membrane permeability and target binding .
    • Comparison : Unlike 1-(oxane-4-carbonyl)piperidin-4-ol, RB-005 lacks a cyclic ether but shares the hydroxyl group at C4, critical for hydrogen bonding with SK1’s active site.
  • PIPD1 (4-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol): Structure: Bulky aryl substituents (chloro-trifluoromethylphenyl and benzyl groups) at C4 and N1. Activity: Potent inhibitor of Mycobacterium tuberculosis via MmpL3 targeting. The lipophilic groups enhance bacterial membrane penetration .

Piperidin-4-ol Derivatives with Heterocyclic Substituents

  • Z3777013540 (1-(5-(6-fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol) :
    • Structure : Pyrimidine-indole hybrid linked to piperidin-4-ol.
    • Activity : CNS-active compound with high brain penetrance (CNS MPO score: 4.2/6; BBB score: 4/4). The heterocyclic core improves blood-brain barrier permeability .
    • Comparison : The oxane ring in this compound may confer similar BBB penetration due to its moderate polarity and hydrogen-bonding capacity.

Piperidin-4-ol Derivatives in Antibacterial Research

  • P4MP4 (1-[(piperidin-4-yl)methyl]piperidin-4-ol): Structure: Bis-piperidine scaffold with a methylene linker. Activity: Inhibits Neisseria meningitidis adhesion by disrupting type IV pilus assembly. The dual piperidine motif mimics phenothiazines’ anti-adhesion mechanism .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of Selected Analogs

Compound Molecular Weight logP* Hydrogen Bond Donors BBB Score Key Activity Reference
This compound ~242.3 (est.) ~1.2 2 (OH, NH) Moderate N/A (predicted CNS activity)
RB-005 375.6 6.8 1 (OH) Low SK1 inhibition (IC50: 0.5 µM)
PIPD1 409.8 5.3 1 (OH) Low M. tuberculosis (MIC: 0.1 µM)
Z3777013540 341.4 2.9 2 (OH, NH) High Tauopathy PET tracer

*Estimated using fragment-based methods.

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